molecular formula C23H25N5O3 B2771062 3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one CAS No. 2320214-59-1

3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2771062
CAS No.: 2320214-59-1
M. Wt: 419.485
InChI Key: APTPXFZBASKWHH-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone moiety and exhibit similar chemical reactivity.

    Quinazolinone derivatives: Compounds with a quinazolinone core are structurally related and often possess similar biological activities.

Uniqueness

3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, for example, may enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-[3-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c29-21(11-14-27-15-24-20-4-2-1-3-18(20)23(27)31)26-12-9-17(10-13-26)28-22(30)8-7-19(25-28)16-5-6-16/h1-4,7-8,15-17H,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPXFZBASKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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